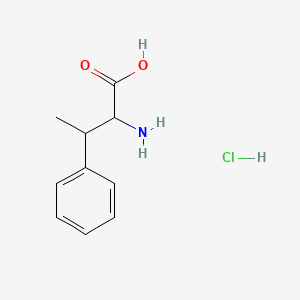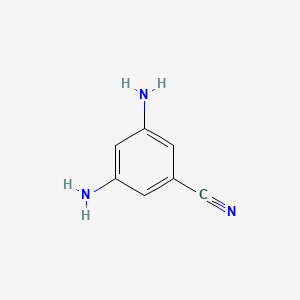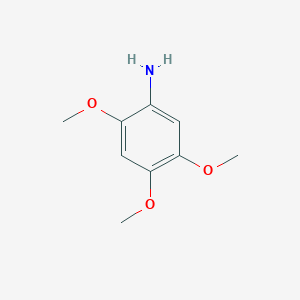
2,4,5-Trimethoxyaniline
描述
2,4,5-Trimethoxyaniline is a chemical compound with the molecular formula C9H13NO3 . It has an average mass of 183.204 Da and a monoisotopic mass of 183.089539 Da . It is used in the preparation of Quinoline-5,8-dione derivatives as TGase 2 inhibitor .
Molecular Structure Analysis
The InChI code for 2,4,5-Trimethoxyaniline is 1S/C9H13NO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,10H2,1-3H3 . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
2,4,5-Trimethoxyaniline has a density of 1.1±0.1 g/cm3, a boiling point of 305.5±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.6±3.0 kJ/mol, a flash point of 151.4±20.2 °C, and an index of refraction of 1.529 . Its molar refractivity is 50.5±0.3 cm3 .科学研究应用
Application 1: Synthesis of 3,4,5-trimethoxybenzenesulfonamides
- Summary of the Application : 2,4,5-Trimethoxyaniline is used as a precursor in the synthesis of 3,4,5-trimethoxybenzenesulfonamides . These compounds are synthesized for biological screening .
- Methods of Application : The intermediate 3,4,5-trimethoxybenzenesulfonic acid is prepared from 2,4,5-Trimethoxyaniline according to the procedure of Meerwein . The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The synthesized 3,4,5-trimethoxybenzenesulfonamides were tested for CNS and cardiovascular effects . The specific results, including any quantitative data or statistical analyses, are not provided in the source .
Application 2: Inhibition of Cancer Cell Growth
- Summary of the Application : Compounds derived from 2,4,5-Trimethoxyaniline have been found to inhibit cancer cell growth .
- Methods of Application : The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- Results or Outcomes : These compounds inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against a panel of four cancer cell lines . They also exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .
Application 3: Synthesis of 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones
- Summary of the Application : 2,4,5-Trimethoxyaniline is used in the synthesis of 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones . These compounds are synthesized for cytotoxic evaluation .
- Methods of Application : 2-Acyl-1,4-naphthoquinones react with 3,4,5-trimethoxyaniline, under aerobic conditions, to give benzophenanthridinequinone, benzocarbazole and 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinone derivatives . The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The synthesized 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones were tested for their cytotoxic activities on cancer cells . The specific results, including any quantitative data or statistical analyses, are not provided in the source .
Application 4: Synthesis of Antitubulin Agents
- Summary of the Application : Compounds derived from 2,4,5-Trimethoxyaniline have been found to inhibit tubulin polymerization .
- Methods of Application : The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- Results or Outcomes : These compounds inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
Application 5: Synthesis of 2-Acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones
- Summary of the Application : 2,4,5-Trimethoxyaniline is used in the synthesis of 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones . These compounds are synthesized for cytotoxic evaluation .
- Methods of Application : 2-Acyl-1,4-naphthoquinones react with 3,4,5-trimethoxyaniline, under aerobic conditions, to give benzophenanthridinequinone, benzocarbazole and 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinone derivatives . The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The synthesized 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones were tested for their cytotoxic activities on cancer cells . The specific results, including any quantitative data or statistical analyses, are not provided in the source .
Application 6: Synthesis of 3,4,5-Trimethoxybenzenesulfonamides
- Summary of the Application : 2,4,5-Trimethoxyaniline is used as a precursor in the synthesis of 3,4,5-trimethoxybenzenesulfonamides . These compounds are synthesized for biological screening .
- Methods of Application : The intermediate 3,4,5-trimethoxybenzenesulfonic acid is prepared from 2,4,5-Trimethoxyaniline according to the procedure of Meerwein . The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The synthesized 3,4,5-trimethoxybenzenesulfonamides were tested for CNS and cardiovascular effects . The specific results, including any quantitative data or statistical analyses, are not provided in the source .
安全和危害
2,4,5-Trimethoxyaniline should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . It can cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound .
属性
IUPAC Name |
2,4,5-trimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVWPPJHFOCGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496967 | |
| Record name | 2,4,5-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethoxyaniline | |
CAS RN |
26510-91-8 | |
| Record name | 2,4,5-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

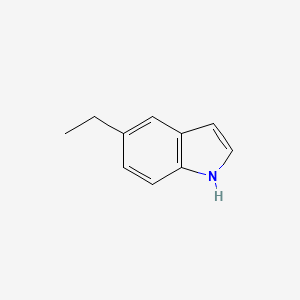
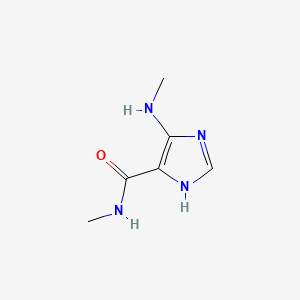
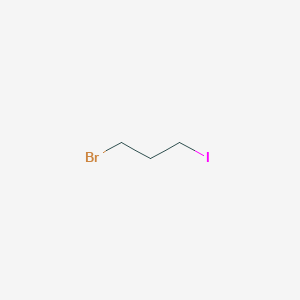


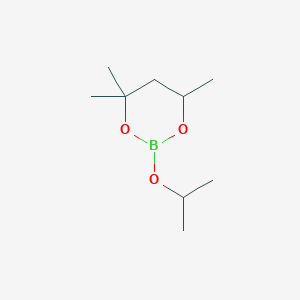
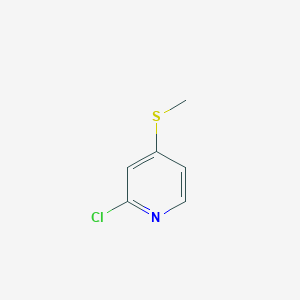
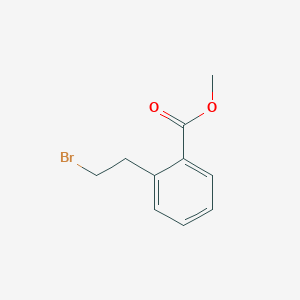
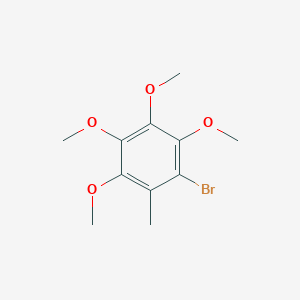
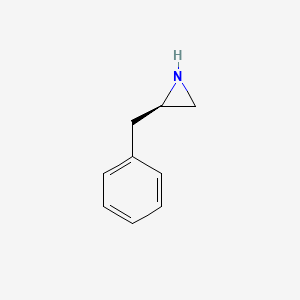
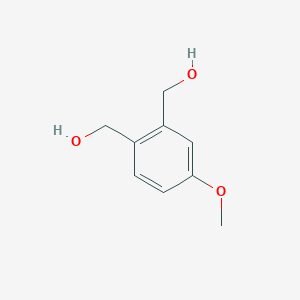
![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)
